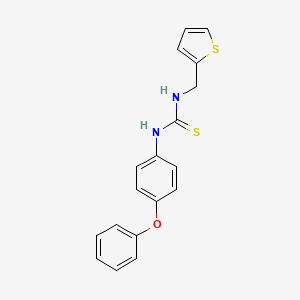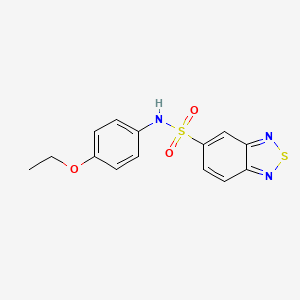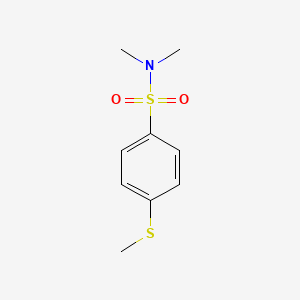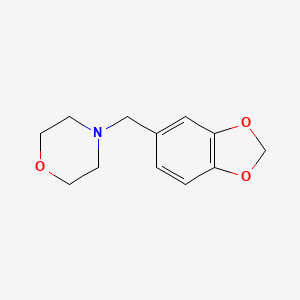
N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea, also known as PTU, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of applications in various fields, including biochemistry, pharmacology, and medicine. In
科学研究应用
N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea has been extensively studied for its potential use in scientific research. It has been found to have applications in various fields, including biochemistry, pharmacology, and medicine. N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea has been used as a tool to study the role of thyroid hormones in the regulation of metabolism, as well as the effects of thyroid hormone disruption on various physiological processes.
作用机制
N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea has been found to inhibit the activity of thyroid peroxidase, an enzyme involved in the synthesis of thyroid hormones. By inhibiting the activity of this enzyme, N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea reduces the production of thyroid hormones, which can lead to a decrease in metabolic rate and other physiological effects.
Biochemical and Physiological Effects:
N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of thyroid hormones, which can lead to a decrease in metabolic rate and other physiological effects. N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea has also been found to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
实验室实验的优点和局限性
N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a well-defined mechanism of action. However, N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea also has some limitations. It is not very soluble in water, which can make it difficult to work with in certain experiments. Additionally, N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea has been found to have some toxic effects, which can limit its use in certain applications.
未来方向
There are several potential future directions for research on N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea. One area of interest is the development of new synthetic methods for N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea that could improve its solubility and reduce its toxicity. Another area of interest is the exploration of N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea's potential therapeutic applications, particularly in the treatment of inflammatory and oxidative stress-related diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea and its potential role in regulating metabolism and other physiological processes.
合成方法
N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea can be synthesized by the reaction of 4-phenoxyaniline and 2-thienylmethyl isothiocyanate in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain pure N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea.
属性
IUPAC Name |
1-(4-phenoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS2/c22-18(19-13-17-7-4-12-23-17)20-14-8-10-16(11-9-14)21-15-5-2-1-3-6-15/h1-12H,13H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSJARZGNKTECN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(aminosulfonyl)phenyl]-3-(5-ethyl-2-furyl)propanamide](/img/structure/B5815842.png)
![4-amino-7-ethyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2(1H)-thione](/img/structure/B5815856.png)
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5815857.png)



![2-[4-(4-methoxy-2,5-dimethylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5815897.png)
![methyl 4-{2-[(2-furylmethyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5815898.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-3-[(4-chlorophenoxy)methyl]benzamide](/img/structure/B5815902.png)
![4-benzyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(4H)-one](/img/structure/B5815914.png)
